(S)-2-(3-Chloro-5-fluorophenyl)propanoic acid
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Overview
Description
(S)-2-(3-Chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a chiral center, making it optically active. The compound’s structure includes a phenyl ring substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-5-fluorophenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a precursor compound, such as a substituted cinnamic acid, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral auxiliaries or ligands in the catalytic process is crucial to achieving high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropanoic acids with different functional groups.
Scientific Research Applications
(S)-2-(3-Chloro-5-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-5-fluorophenyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloro-4-fluorophenyl)propanoic acid
- (S)-2-(3-Chloro-5-bromophenyl)propanoic acid
- (S)-2-(3-Fluoro-5-methylphenyl)propanoic acid
Uniqueness
(S)-2-(3-Chloro-5-fluorophenyl)propanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to other similar compounds.
Properties
Molecular Formula |
C9H8ClFO2 |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
KRIRNFANWJIQFF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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